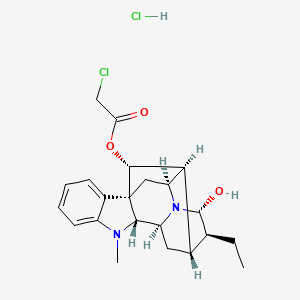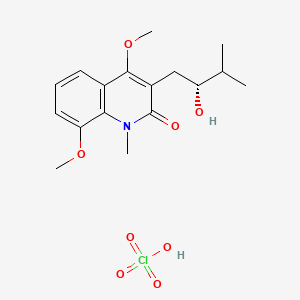
Lunacridine perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lunacridine perchlorate isa bioactive chemical.
Wissenschaftliche Forschungsanwendungen
DNA Intercalation and Topoisomerase II Inhibition
Lunacridine, derived from Lunasia amara, exhibits significant activity as a DNA intercalator and an inhibitor of topoisomerase II. It has demonstrated anti-Staphylococcus aureus properties and effectiveness against specific human cell lines, including HeLa and H226 cells, due to its DNA intercalation activity. This places lunacridine among the class of DNA intercalating topoisomerase II inhibitors, offering potential therapeutic applications in cancer treatment (Prescott et al., 2007).
Molecular Docking and Cytotoxic Activity
Further insights into lunacridine's mechanism of action come from molecular docking studies. Lunacridine has been shown to dock intercalatively between DNA base pairs, suggesting interactions with adenine, thymine, and cytosine. This interaction potentially explains its cytotoxic activity against P388 murine leukemia cells, highlighting its relevance in cancer research (Zubair & Subehan, 2010).
Antidiabetic Potential through α-Glucosidase Inhibition
In addition to its anticancer properties, lunacridine has been investigated for its potential in treating diabetes. A molecular docking study indicated that lunacridine interacts with the α-glucosidase enzyme, which plays a role in glucose absorption in the small intestine. Its binding affinity was found to be close to that of the control drug, acarbose, suggesting lunacridine's potential as an antidiabetic agent through α-glucosidase inhibition (Adriani et al., 2019).
Environmental Occurrence of Perchlorate
While lunacridine is a focal point for medical research, perchlorate, its salt form, has been extensively studied in environmental contexts. Perchlorate is a strong oxidizer often associated with contamination in water sources and has implications for thyroid gland function. Understanding the environmental occurrence and impact of perchlorate is essential for assessing potential health risks (Kumarathilaka et al., 2016).
Eigenschaften
CAS-Nummer |
114099-37-5 |
|---|---|
Produktname |
Lunacridine perchlorate |
Molekularformel |
C17H22ClNO7 |
Molekulargewicht |
387.813 |
IUPAC-Name |
2(1H)-Quinolinone, 3-((2R)-2-hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-, perchlorate |
InChI |
InChI=1S/C17H22ClNO7/c1-10(2)14(26-18(21,22)23)9-12-16(25-5)11-7-6-8-13(24-4)15(11)19(3)17(12)20/h6-8,10,14H,9H2,1-5H3/t14-/m1/s1 |
InChI-Schlüssel |
WZPJHBBLPUDXFE-CQSZACIVSA-N |
SMILES |
O=C1N(C)C2=C(C=CC=C2OC)C(OC)=C1C[C@@H](OCl(=O)(=O)=O)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lunacridine perchlorate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



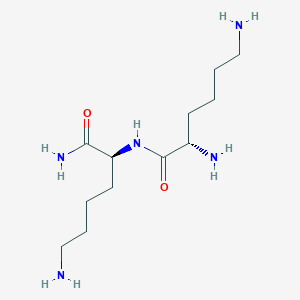
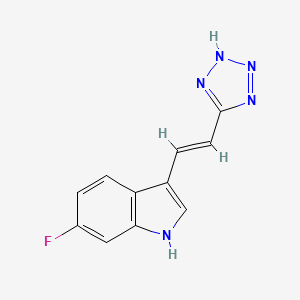
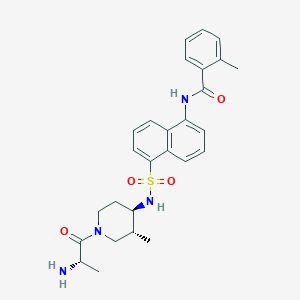
![(4S)-3-[(2S,3S)-3-Hydroxy-2-methyl-4-methylene-1-oxononyl]-4-(1-methylethyl)-2-oxazolidinone](/img/structure/B608616.png)
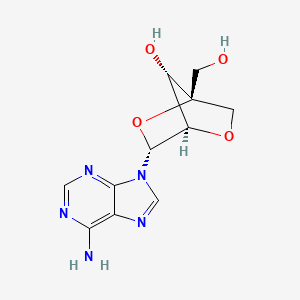
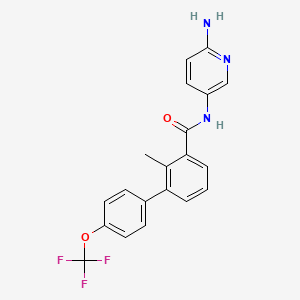
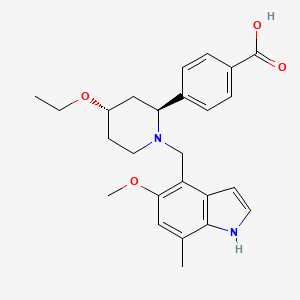
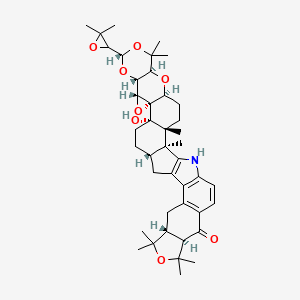
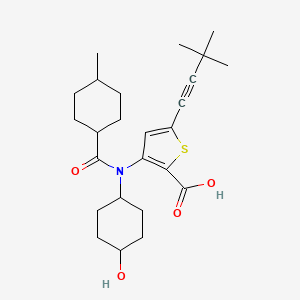
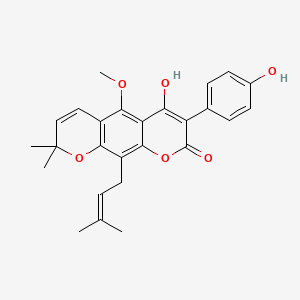

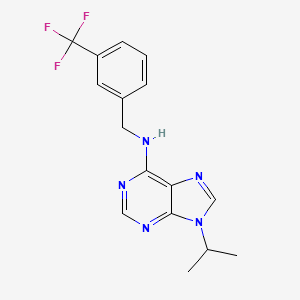
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
